![molecular formula C8H14N4O2 B13223136 (1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and amine groups. One common synthetic route includes the cyclization of a suitable hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The morpholine ring can be introduced through nucleophilic substitution reactions, and the final amine group can be added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-[3-(Piperidin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
(1S)-1-[3-(Pyrrolidin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable scaffold in medicinal chemistry and other applications.
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(1S)-1-(3-morpholin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N4O2/c1-6(9)7-10-8(11-14-7)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
VUAJEGJDNLVWOD-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=NC(=NO1)N2CCOCC2)N |
Kanonische SMILES |
CC(C1=NC(=NO1)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

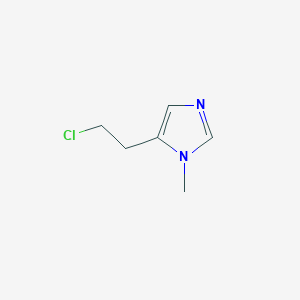

![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
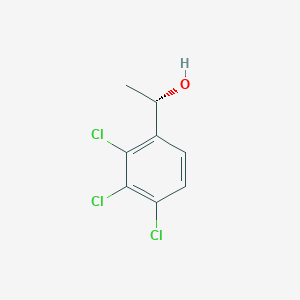
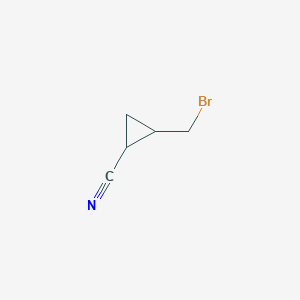
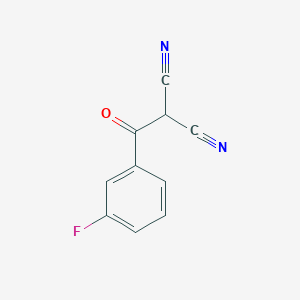
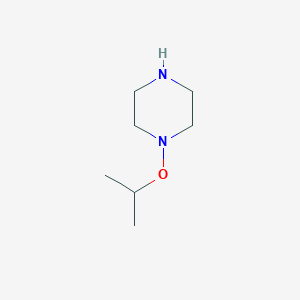
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
